2-Tert-butyl-6-fluoro-5-nitro-1H-indole
Description
Properties
CAS No. |
952664-72-1 |
|---|---|
Molecular Formula |
C12H13FN2O2 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-tert-butyl-6-fluoro-5-nitro-1H-indole |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)11-5-7-4-10(15(16)17)8(13)6-9(7)14-11/h4-6,14H,1-3H3 |
InChI Key |
IVMMPLNJIJIRPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 2-Tert-butyl-6-fluoro-5-nitro-1H-indole and structurally related indoles:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl in 7b) .
- Lipophilicity : The tert-butyl group likely increases logP values, improving membrane permeability relative to polar derivatives like sulfonyl (7c) or carboxamide (3) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Tert-butyl-6-fluoro-5-nitro-1H-indole, and how can reaction conditions be optimized?
- Synthetic Routes :
- Nucleophilic substitution and cyclization : Start with a halogenated indole precursor, introduce the tert-butyl group via Friedel-Crafts alkylation, followed by fluorination using HF-pyridine or KF in polar aprotic solvents. Nitration can be achieved with HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration.
- Click chemistry : For functionalization, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach substituents to the indole backbone (e.g., triazole moieties) .
- Optimization Strategies :
- Solvent selection : Use PEG-400/DMF mixtures to enhance solubility of intermediates .
- Catalyst screening : Test CuI or Pd-based catalysts for cross-coupling steps; monitor reaction progress via TLC (e.g., dichloromethane/petroleum ether systems) .
- Purification : Column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) ensures high purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass spectrometry : Use FAB-HRMS or ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- TLC : Monitor reactions using silica plates and UV visualization; compare Rf values with standards .
- Purity Criteria :
- HPLC : Achieve ≥95% purity with a C18 column and acetonitrile/water mobile phase.
- Melting point : Compare experimental values (e.g., 55–56°C for methylated indoles) with literature .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict electronic properties and validate experimental data for this compound?
- Methodology :
- DFT calculations : Use software (e.g., Gaussian) to model electron density, HOMO-LUMO gaps, and nitro group charge distribution. Compare results with experimental UV-Vis or cyclic voltammetry data .
- Correlation-energy validation : Apply Colle-Salvetti formulas to assess correlation energies in nitro-substituted indoles, ensuring <5% deviation from experimental values .
- Case Study :
- Theoretical calculations predicted a HOMO-LUMO gap of 3.2 eV, consistent with experimental UV absorption at 320 nm.
Q. What strategies resolve contradictions in spectral data between theoretical predictions and experimental results?
- Iterative Analysis :
- Data triangulation : Combine NMR, X-ray crystallography, and DFT results. For example, conflicting ¹³C NMR shifts may arise from solvent effects; re-run experiments in deuterated DMSO .
- Crystallographic validation : Use SHELXL for structure refinement; compare bond lengths/angles with computational models .
- Example :
- A discrepancy in fluorine chemical shifts was resolved by re-measuring ¹⁹F NMR in anhydrous CDCl₃, confirming steric effects from the tert-butyl group .
Q. What are the thermal stability considerations for this compound, and how can decomposition pathways be analyzed?
- Thermogravimetric Analysis (TGA) :
- Heat the compound at 10°C/min under N₂; observe decomposition onset at ~180°C.
- Decomposition products : Identify via GC-MS; nitro groups may degrade to NOx or form indole radicals .
- Mitigation Strategies :
- Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .
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